3-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine
Overview
Description
3-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine is an organic compound that features a pyridine ring substituted with a sulfonylmethyl group attached to a 2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzene and pyridine.
Sulfonylation: The 2-fluorobenzene undergoes sulfonylation to introduce the sulfonyl group. This step often involves the use of sulfonyl chlorides and a base such as pyridine or triethylamine.
Coupling Reaction: The sulfonylated 2-fluorobenzene is then coupled with a pyridine derivative through a nucleophilic substitution reaction. This step may require a catalyst such as palladium or copper to facilitate the coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings.
Chemical Biology: The compound is used in studies to understand its interactions with enzymes and other biological macromolecules.
Mechanism of Action
The mechanism of action of 3-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(2-Chlorophenyl)sulfonyl]methyl}pyridine
- 3-{[(2-Bromophenyl)sulfonyl]methyl}pyridine
- 3-{[(2-Methylphenyl)sulfonyl]methyl}pyridine
Uniqueness
3-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
3-[(2-fluorophenyl)sulfonylmethyl]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2S/c13-11-5-1-2-6-12(11)17(15,16)9-10-4-3-7-14-8-10/h1-8H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUDGRQSSCYJJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)CC2=CN=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201243459 | |
Record name | Pyridine, 3-[[(2-fluorophenyl)sulfonyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201243459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1325303-81-8 | |
Record name | Pyridine, 3-[[(2-fluorophenyl)sulfonyl]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1325303-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 3-[[(2-fluorophenyl)sulfonyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201243459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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